Product packaging for Methyl 3-thioxo-4-morpholinecarboxylate(Cat. No.:CAS No. 839710-47-3)

Methyl 3-thioxo-4-morpholinecarboxylate

Cat. No.: B15366731
CAS No.: 839710-47-3
M. Wt: 175.21 g/mol
InChI Key: VPKWMPJKNGOYTD-UHFFFAOYSA-N
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Description

Methyl 3-thioxo-4-morpholinecarboxylate is a chemical compound for research and experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers investigating morpholine derivatives may find this compound of interest. The morpholine ring is a common feature in medicinal chemistry due to its influence on a molecule's physicochemical properties and pharmacokinetic profile. Morpholine-containing structures are frequently explored in drug discovery for their potential to modulate various biological targets and improve solubility . The specific applications, research value, and mechanism of action for this compound require further characterization by qualified researchers. Handling of this substance should be conducted by trained professionals in a appropriately controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3S B15366731 Methyl 3-thioxo-4-morpholinecarboxylate CAS No. 839710-47-3

Properties

CAS No.

839710-47-3

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

methyl 3-sulfanylidenemorpholine-4-carboxylate

InChI

InChI=1S/C6H9NO3S/c1-9-6(8)7-2-3-10-4-5(7)11/h2-4H2,1H3

InChI Key

VPKWMPJKNGOYTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCOCC1=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related methyl esters and heterocyclic compounds:

Structural Analogues

Methyl Violet (): A triarylmethane dye with a methyl ester group.

Torulosic Acid Methyl Ester (): A diterpenoid methyl ester isolated from Austrocedrus chilensis. Its rigid bicyclic structure contrasts with the flexible morpholine ring in the target compound, impacting solubility and biological activity .

Methyl Salicylate (): A simple aromatic ester with anti-inflammatory properties. The absence of heterocyclic or sulfur groups limits its use in metal coordination compared to Methyl 3-thioxo-4-morpholinecarboxylate .

Physicochemical Properties

A hypothetical comparison table based on general methyl ester properties ():

Property This compound* Methyl Salicylate Torulosic Acid Methyl Ester
Molecular Weight (g/mol) ~215 (estimated) 152.15 330.5
Boiling Point (°C) 250–300 (estimated) 222 >300
Solubility in Water Low (ester group) Slightly soluble Insoluble
Reactivity High (thioxo, morpholine) Moderate (phenolic ester) Low (terpenoid ester)

*Estimates based on structural analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 3-thioxo-4-morpholinecarboxylate to maximize yield and purity?

Methodological Answer:

  • Reaction Optimization : Use polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) to enhance reaction kinetics while maintaining temperature control (e.g., 0–60°C) to prevent intermediate decomposition.
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol or methanol. Monitor purity via TLC and HPLC .
  • Byproduct Mitigation : Adjust stoichiometric ratios (e.g., 1.1–1.3 equivalents of morpholine derivatives) and use scavengers for reactive intermediates .

Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze chemical shifts for the thioxo (δ ~2.8–3.2 ppm) and morpholine (δ ~3.6–3.8 ppm) groups.
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches.
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
  • X-ray Crystallography : For definitive structural confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to thermal stress (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.
  • Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., oxidation of thioxo to carbonyl groups) .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., morpholine ring, thioxo group) and compare bioactivity using standardized assays (e.g., enzyme inhibition IC50).
  • Statistical Validation : Apply multivariate regression analysis to distinguish significant structural contributors to activity .

Q. What experimental strategies can elucidate the mechanism of enzyme inhibition by this compound?

Methodological Answer:

  • Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions.
  • Molecular Docking : Use software like AutoDock to model binding poses and validate with crystallographic data .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., thioxo sulfur vs. morpholine nitrogen).
  • Transition-State Modeling : Simulate reaction pathways for functionalization (e.g., alkylation at the morpholine ring) using Gaussian or ORCA .

Q. What advanced techniques are required to resolve spectral ambiguities in this compound derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., morpholine protons vs. aromatic protons).
  • Dynamic NMR : Resolve conformational equilibria (e.g., chair vs. boat morpholine ring) by variable-temperature experiments .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes?

Methodological Answer:

  • Liposome Binding Assays : Use fluorescence anisotropy to measure partitioning into lipid bilayers.
  • Molecular Dynamics Simulations : Model interactions with membrane proteins (e.g., G-protein-coupled receptors) using GROMACS .

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